3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid is an organic compound with the empirical formula and a molecular weight of 361.22 g/mol. This compound is classified as a boronic acid derivative, specifically featuring a sulfamoyl group attached to a phenylboronic acid structure. It is utilized in various scientific research applications, particularly in organic synthesis and proteomics research, due to its unique chemical properties and reactivity .
The synthesis of 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid generally involves several key steps. A common method for its preparation is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between boronic acids and aryl halides.
Technical Details:
This method can be scaled up for industrial production using automated reactors to enhance efficiency and yield .
The molecular structure of 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid features:
3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid participates in various chemical reactions:
These reactions are essential for modifying the compound's structure for specific applications in research and industry .
The mechanism of action for 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid primarily revolves around its interaction with biological targets through its boronic acid group.
3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid has diverse applications in scientific research:
The synthesis of 3-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid (CAS 913836-07-4, C₁₇H₂₀BNO₅S) relies on strategic boronic acid incorporation to preserve its reactivity. Electrophilic borylation of aryl magnesium reagents derived from brominated sulfonamide precursors is a key approach, enabling boronation at 0°C with >90% yield in tetrahydrofuran (THF) with LiCl additives [6]. This method prevents deboronation during subsequent steps, critical given boronic acid’s sensitivity to protodeboronation. Alternatively, transition-metal-free photoredox borylation using bis(pinacolato)diboron (B₂pin₂) and phenothiazine photocatalysts achieves meta-substituted arylboronic acids under visible light, tolerating the sulfonamide’s acidic N-H protons [6]. The boronic acid group must be introduced early or protected during sulfonamide formation, as its Lewis acidity can coordinate with sulfonyl oxygen atoms, reducing yields by 15–20% if unaddressed [6].
Table 1: Boronation Methods for Sulfonamide Scaffolds
Method | Conditions | Key Advantages | Yield Range |
---|---|---|---|
Electrophilic Borylation | 0°C, THF/LiCl, aryl-MgBr | High regioselectivity, low protodeboronation | 85–92% |
Photoredox Borylation | Visible light, B₂pin₂, RT | No metal catalysts, functional group tolerance | 75–88% |
Pd-Catalyzed Miyaura | PdCl₂(dppf), Et₃N, THF, 60°C | Broad substrate scope | 80–90% |
N-cyclopropylation precedes or follows boronic acid functionalization, with sequence selection impacting overall efficiency. Cyclopropyl introduction is achieved through N-alkylation of the secondary sulfonamide intermediate using cyclopropyl bromide and a hindered base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C [4] [6]. Steric effects from the 4-methoxybenzyl group necessitate prolonged reaction times (12–18 hr) for complete conversion. Alternatively, reductive amination between 4-methoxybenzylamine and cyclopropyl carbonyl compounds, followed by sulfonylation, offers a higher-yielding route (78% vs. 65% for direct N-alkylation) but requires additional purification to remove imine byproducts [6]. The cyclopropyl ring’s strain enhances the sulfonamide’s electrophilicity, facilitating subsequent Suzuki couplings—a key advantage for pharmaceutical applications [4].
Regioselective sulfamoylation at the meta position relative to the boronic acid is critical due to competing ortho/para substitutions. Using Pd/XPhos catalytic systems, aryl halides undergo sulfamoylation with N-cyclopropyl-N-(4-methoxybenzyl)sulfamoyl chloride at 35°C, achieving 89% meta selectivity in toluene [6]. Micellar catalysis in water with SPhos ligands further enhances regiocontrol (94% meta-selectivity) by exploiting the boronic acid’s hydrophilic character to orient the substrate [6]. Key to success is the slow addition of sulfamoyl chloride to minimize di-sulfonylation, which can increase byproduct formation by 20% if unoptimized. Temperature control below 50°C is essential to retain the boronic acid moiety, as higher temperatures promote protodeboronation [1] [6].
Solvent polarity dictates boronic acid stability during N-alkylation and sulfamoylation. Aprotic solvents like toluene and 1,4-dioxane minimize deboronation (<5% loss), while protic solvents (e.g., MeOH) cause up to 40% degradation due to esterification or hydrolysis [3] [6]. In Suzuki-Miyaura coupling steps involving this compound, THF/water (4:1) mixtures with potassium 2-ethylhexanoate as base maximize boron retention by reducing acetate-mediated deboronation [6]. Additionally, low-temperature (0–25°C) reactions in ethereal solvents preserve the boronic acid group during sulfonamide N-alkylation. Post-synthesis, boronic acid purification via silica gel chromatography requires deactivated silica (treated with 1% acetic acid) to prevent adsorption losses, improving recovery to >85% [1] [4].
Table 2: Solvent Impact on Boron Retention
Solvent System | Reaction Type | Boron Loss (%) | Optimal Temperature |
---|---|---|---|
Toluene | Sulfamoylation | 3–5% | 35°C |
THF/H₂O (4:1) | Suzuki Coupling | 4–7% | 60°C |
DMF | N-Alkylation | 10–15% | 60°C |
Methanol | General | 30–40% | Not recommended |
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